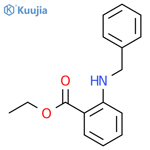

Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 2-aminobenzoate

- FEMA 2421

- ETHYL ANTHRANILATE

- ETHYL O-AMINOBENZOATE

- 2-AMINOBENZOIC ACID ETHYL ESTER

- ANTHRANILIC ACID ETHYL ESTER

- 2-(ethoxycarbonyl)aniline

- 2-amino-benzoicaciethylester

- 2-carboethoxyaniline

- Ethyl-o-aminobenzoate

- Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)

- (2-(Ethoxycarbonyl)phenyl)amine

- NSC 4146

- o-(Ethoxycarbonyl)aniline

- Ethyl anthranilate

-

- MDL: MFCD00007711

- Inchi: 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3

- Chave InChI: TWLLPUMZVVGILS-UHFFFAOYSA-N

- SMILES: O=C(C1C(N)=CC=CC=1)OCC

- BRN: 878874

Propriedades Computadas

- Massa Exacta: 165.07900

- Massa monoisotópica: 165.078979

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 3

- Complexidade: 159

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 4

- Carga de Superfície: 0

- XLogP3: nothing

- Superfície polar topológica: 52.3

Propriedades Experimentais

- Cor/Forma: colorless liquid

- Densidade: 1.117 g/mL at 25 °C(lit.)

- Ponto de Fusão: 13-15 °C (lit.)

- Ponto de ebulição: 129-130 °C/9 mmHg(lit.)

- Ponto de Flash: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Índice de Refracção: n20/D 1.564(lit.)

- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with acids, bases, oxidizing agents.

- PSA: 52.32000

- LogP: 2.02670

- FEMA: 2421 | ETHYL ANTHRANILATE

- Solubilidade: Soluble in alcohol and propylene glycol, slightly soluble in water, the alcohol solution shows purple fluorescence

Ethyl anthranilate Informações de segurança

-

Símbolo:

- Pedir:warning

- Declaração de perigo: H303-H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 36/38

- Instrução de Segurança: S26-S36

- RTECS:DG2448000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R36/38

Ethyl anthranilate Dados aduaneiros

- CÓDIGO SH:2922439000

- Dados aduaneiros:

China Customs Code:

2922439000Overview:

2922439000. Anthranilic acid(Anilic acid)salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies). MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922439000 anthranilic acid salts.supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Ethyl anthranilate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | E287266-100mg |

Ethyl 2-aminobenzoate |

87-25-2 | 100mg |

$ 58.00 | 2023-09-07 | ||

| TRC | E287266-1g |

Ethyl 2-aminobenzoate |

87-25-2 | 1g |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E49260-25ml |

Ethyl anthranilate |

87-25-2 | 99% | 25ml |

¥108.0 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 242977-100G |

Ethyl anthranilate |

87-25-2 | 100g |

¥505.37 | 2023-12-09 | ||

| Life Chemicals | F0001-2161-5g |

Ethyl anthranilate |

87-25-2 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Cooke Chemical | A4057112-25ML |

Ethyl Anthranilate |

87-25-2 | >99.0%(GC) | 25ml |

RMB 78.40 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242101-1KG-K |

Ethyl anthranilate |

87-25-2 | ≥96%, FCC, FG | 1KG |

2338.87 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242101-10KG-K |

Ethyl anthranilate |

87-25-2 | ≥96%, FCC, FG | 10KG |

13515.84 | 2021-05-17 | |

| abcr | AB116464-500 g |

Ethyl anthranilate, 98%; . |

87-25-2 | 98% | 500g |

€121.20 | 2022-06-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RO033-5ml |

Ethyl anthranilate |

87-25-2 | 99% | 5ml |

¥50.0 | 2022-06-10 |

Ethyl anthranilate Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Ammonia Solvents: Ethyl acetate , Water ; rt

Synthetic Routes 5

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

Synthetic Routes 6

2.1 Reagents: Zinc , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled

2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 1 h, basified, rt

Synthetic Routes 7

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Synthetic Routes 26

Ethyl anthranilate Raw materials

- Ethyl 2-(benzylamino)benzoate

- 2-Nitrobenzaldehyde

- Ethyl 2-nitrobenzoate

- Isatin

- 2-aminobenzylalcohol

- ethyl 2-azidobenzoate

- Benzoic acid, 2-(2-propenylamino)-, ethyl ester

- 1H-Indazol-3-amine

- 2-Nitrobenzoic acid

- Methyl anthranilate

- 2-azidobenzoic Acid

- Phosphorane, (diethoxyethenylidene)triphenyl-

- Ethyl 2-bromobenzoate

- Isatoic anhydride

Ethyl anthranilate Preparation Products

Ethyl anthranilate Literatura Relacionada

-

Emilia Iglesias Photochem. Photobiol. Sci. 2011 10 531

-

Salima Bouarfa,Philippe Jéhan,William Erb,Olivier Mongin,Fran?ois-Hugues Porée,Thierry Roisnel,Ghenia Bentabed-Ababsa,Nicolas Le Yondre,Florence Mongin New J. Chem. 2021 45 14414

-

Suman Das,Jayeeta Bhattacharjee,Tarun K. Panda Dalton Trans. 2019 48 7227

-

Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122

-

Jasper Boschmans,Sam Jacobs,Jonathan P. Williams,Martin Palmer,Keith Richardson,Kevin Giles,Cris Lapthorn,Wouter A. Herrebout,Filip Lemière,Frank Sobott Analyst 2016 141 4044

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

87-25-2 (Ethyl anthranilate) Produtos relacionados

- 40800-65-5(Ethyl 4-amino-3-methylbenzoate)

- 5372-81-6(1,4-dimethyl 2-aminobenzene-1,4-dicarboxylate)

- 18189-02-1(Isopropyl anthranilate)

- 18595-14-7(methyl 4-amino-3-methyl-benzoate)

- 22223-49-0(2-Amino-3-methylbenzoic Acid Methyl Ester)

- 18595-16-9(Methyl 2-amino-5-methylbenzoate)

- 60728-41-8(3-Amino-4-(methoxycarbonyl)benzoic acid)

- 134-20-3(Methyl anthranilate)

- 64113-91-3(Tert-Butyl 2-aminobenzoate)

- 2138398-09-9(3-{(1H-pyrazol-3-yl)methylsulfanyl}propanoic acid)